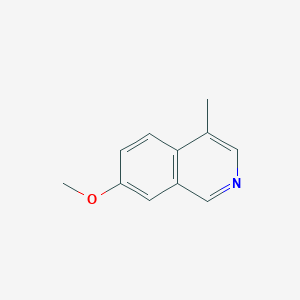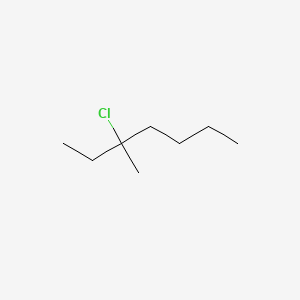![molecular formula C12H16FNO B8732666 4-[(4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B8732666.png)
4-[(4-fluorophenyl)methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-fluorophenyl)methyl]piperidin-4-ol is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a fluorobenzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)methyl]piperidin-4-ol typically involves the reaction of 4-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzyl ring .
Scientific Research Applications
4-[(4-fluorophenyl)methyl]piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor in enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperidine: Similar in structure but lacks the hydroxyl group.
4-(4-Bromobenzyl)piperidin-4-ol: Contains a bromine atom instead of a fluorine atom.
4-(4-Chlorobenzyl)piperidin-4-ol: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
4-[(4-fluorophenyl)methyl]piperidin-4-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 |
InChI Key |
XNOZKVAOXOLUBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
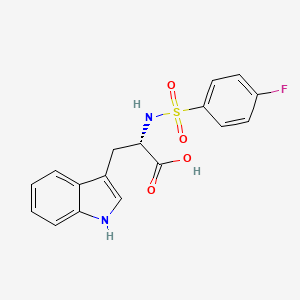
![6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B8732598.png)
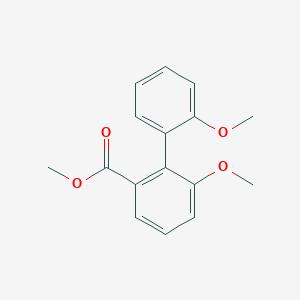
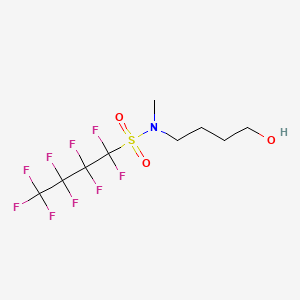
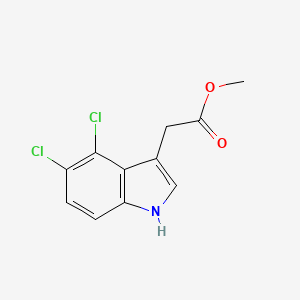
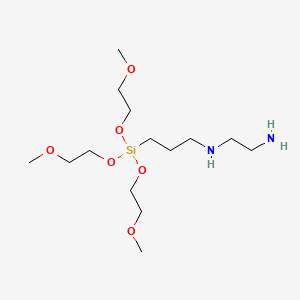
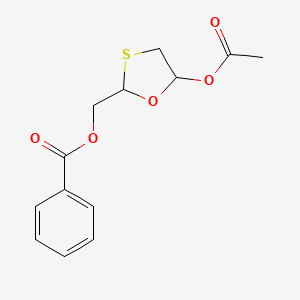
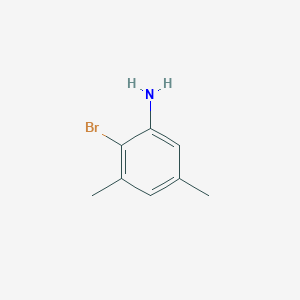

![2-(3-Chloropropyl)-2-thiophen-2-yl[1,3]dioxolane](/img/structure/B8732634.png)
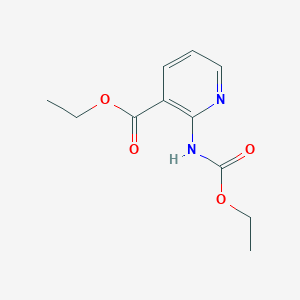
![Diethyl 2-[(3-cyclohexyl-3-oxopropyl)amino]nonanedioate](/img/structure/B8732643.png)
